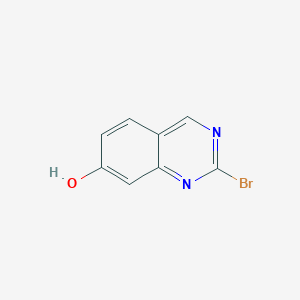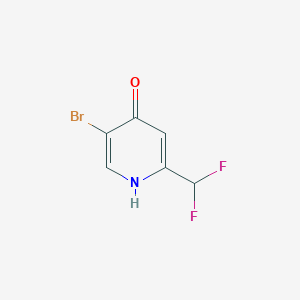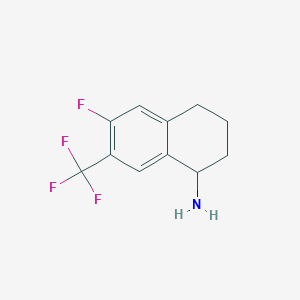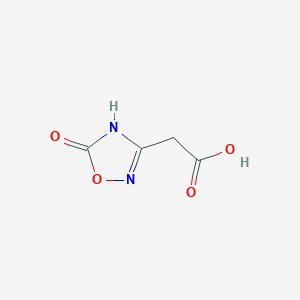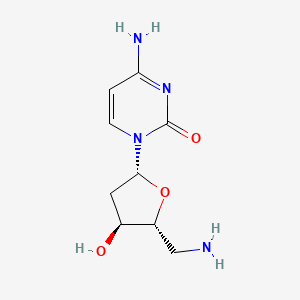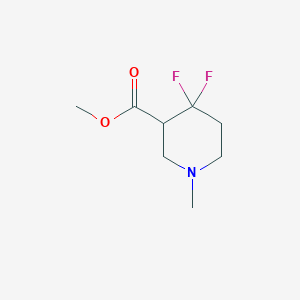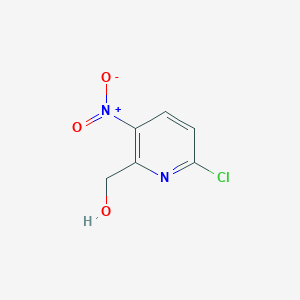
(6-Chloro-3-nitropyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-3-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 3rd position, and a hydroxymethyl group at the 2nd position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitropyridin-2-yl)methanol typically involves the nitration of 2-chloropyridine followed by reduction and subsequent hydroxymethylation. One common method involves the reaction of 2-chloropyridine with nitric acid to introduce the nitro group at the 3rd position. The resulting 6-chloro-3-nitropyridine is then reduced using a suitable reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid to yield 6-chloro-3-aminopyridine. Finally, the hydroxymethylation is achieved by reacting 6-chloro-3-aminopyridine with formaldehyde under basic conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for methoxylation, or ammonia in methanol for aminolysis
Major Products Formed
Oxidation: (6-Chloro-3-nitropyridin-2-yl)carboxylic acid.
Reduction: (6-Chloro-3-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
(6-Chloro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (6-Chloro-3-nitropyridin-2-yl)methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
6-Chloro-3-nitropyridin-2-amine: Similar structure but has an amino group instead of a hydroxymethyl group.
3-Nitropyridine: Lacks both the chloro and hydroxymethyl groups
Uniqueness
(6-Chloro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, and hydroxymethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
1204400-59-8 |
|---|---|
Fórmula molecular |
C6H5ClN2O3 |
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
(6-chloro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-2,10H,3H2 |
Clave InChI |
JPHGOJWJLRMPCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1[N+](=O)[O-])CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


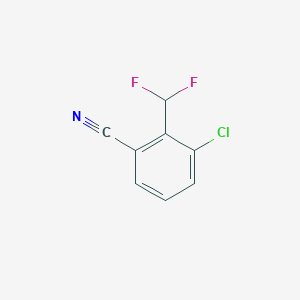
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
